7-Nitro-3H-imidazo[4,5-b]pyridine
Overview
Description
7-Nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system with a nitro group at the 7th position. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 7-Nitro-3H-imidazo[4,5-b]pyridine are various biological receptors such as AT1 and AT2 . These receptors play a crucial role in the regulation of blood pressure and fluid balance in the body .
Mode of Action
This compound interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their normal function, thereby inhibiting the actions of angiotensin II .
Biochemical Pathways
The compound affects the renin-angiotensin system, a critical pathway in the regulation of blood pressure . By blocking the AT1 and AT2 receptors, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of angiotensin II’s effects, leading to vasodilation (widening of blood vessels) and a reduction in the volume of body fluids . This results in a decrease in blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by a nucleophile, followed by reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative. This intermediate undergoes cyclization to form the imidazopyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Common reducing agents used in the reduction step include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or zinc in the presence of acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Reduction: 7-Amino-3H-imidazo[4,5-b]pyridine.
Substitution: Various substituted imidazopyridines depending on the nucleophile used.
Scientific Research Applications
7-Nitro-3H-imidazo[4,5-b]pyridine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Another isomer with similar biological activities but different structural arrangement.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals such as sedatives and anxiolytics.
Imidazo[1,2-a]pyridine: Used in the synthesis of various drugs and bioactive molecules.
Uniqueness: 7-Nitro-3H-imidazo[4,5-b]pyridine is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other imidazopyridine isomers and contributes to its specific applications in scientific research and industry .
Properties
IUPAC Name |
7-nitro-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVWOWIFVSUFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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